2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride

Lipophilicity Drug-likeness ADME

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride (CAS 1332528-66-1) is a racemic, heterocyclic carboxylic acid hydrochloride salt belonging to the imidazo[1,2-a]pyridine family. The free base has a molecular weight of 204.23 g/mol and the hydrochloride salt 240.69 g/mol.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
CAS No. 1332528-66-1
Cat. No. B1455286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride
CAS1332528-66-1
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESCCC(C1=CN2C=CC=CC2=N1)C(=O)O.Cl
InChIInChI=1S/C11H12N2O2.ClH/c1-2-8(11(14)15)9-7-13-6-4-3-5-10(13)12-9;/h3-8H,2H2,1H3,(H,14,15);1H
InChIKeyGIBOMOWZBYDZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride (CAS 1332528-66-1): Core Scaffold Properties and Research-Grade Specifications


2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride (CAS 1332528-66-1) is a racemic, heterocyclic carboxylic acid hydrochloride salt belonging to the imidazo[1,2-a]pyridine family. The free base has a molecular weight of 204.23 g/mol and the hydrochloride salt 240.69 g/mol . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, associated with diverse pharmacological activities including kinase inhibition, GPCR modulation, and anti-infective properties [1]. The compound features a butanoic acid side chain at the 2-position, providing a carboxylic acid handle for further derivatisation, while the hydrochloride salt form enhances aqueous handling. It is commercially available as a racemic mixture with purities typically ranging from 95% to 97% .

Procurement Pitfalls with 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride: Why Closest Analogs Are Not Interchangeable


Structurally similar imidazo[1,2-a]pyridine carboxylic acids cannot be substituted for 2-(imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride without altering key physicochemical and potentially pharmacological properties. Even a single methylene unit change in the side chain (acetic vs. propanoic vs. butanoic) shifts logP by >0.6 units, affecting membrane permeability and distribution coefficients . Regioisomeric attachment (2-substituted butanoic acid vs. 4-substituted butanoic acid) changes polar surface area by over 16 Ų and rotatable bond count, impacting bioavailability and conformational entropy [1]. The imidazo[1,2-a]pyridine scaffold is highly sensitive to substitution patterns; patents on N-myristoyl transferase (NMT) and BACE inhibitors demonstrate that potency and selectivity are exquisitely dependent on the position and nature of the carboxylic acid side chain [2]. Therefore, choosing an analog without quantitative justification risks compromising lead optimisation campaigns.

Head-to-Head Comparative Evidence for 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride vs. Closest Analogs


LogP Differentiation: Optimal Lipophilicity Window for Membrane Permeability vs. Lower and Higher Homologs

The target compound exhibits a computed logP of 1.63, placing it within the optimal lipophilicity range (logP 1–3) for oral drug-like molecules. The one-carbon shorter propanoic acid analog (logP 0.74) is 0.89 log units more hydrophilic, while the two-carbon shorter acetic acid analog (logP 0.96) is 0.67 log units more hydrophilic. In contrast, the aniline derivative (logP 2.10) is 0.47 log units more lipophilic . This intermediate logP may provide a superior balance between aqueous solubility and membrane permeation compared to both shorter-chain carboxylic acid analogs and more lipophilic aromatic amine derivatives.

Lipophilicity Drug-likeness ADME

Polar Surface Area (PSA): Enhanced Passive Transcellular Permeability vs. Regioisomeric and Chain-Shortened Analogs

The target compound has a topological polar surface area (TPSA) of 38.31 Ų, significantly lower than the 4-substituted butanoic acid regioisomer (TPSA = 54.60 Ų, Δ = −16.29 Ų) and the acetic acid analog (TPSA = 54.60 Ų, Δ = −16.29 Ų) . Both the TPSA of the target and the comparators are well below the 140 Ų threshold predictive of good oral absorption; however, the ~30% lower TPSA of the target suggests better passive transcellular permeation and potentially enhanced blood-brain barrier penetration relative to these analogs. The ethyl ester analog has an intermediate TPSA of 43.60 Ų .

Polar surface area Membrane permeability Blood-brain barrier

Conformational Flexibility: Balanced Rotatable Bonds for Optimised Binding Entropy vs. Rigid and Overly Flexible Analogs

The target compound possesses 3 rotatable bonds in its butanoic acid side chain, offering an intermediate degree of conformational freedom. The acetic acid analog has only 1 rotatable bond (more rigid), while the propanoic acid analog has 2. Conversely, the 4-substituted butanoic acid regioisomer has 4 rotatable bonds (more flexible). In drug design, an optimal number of rotatable bonds (typically ≤10 overall, with 3–5 for side chains) balances the entropic penalty of binding with the ability to adapt to the target binding pocket [1]. The target's 3 rotatable bonds may permit favourable accommodation within hydrophobic enzyme pockets without incurring excessive entropic cost.

Rotatable bonds Conformational entropy Binding affinity

Ionisation State and Solubility: Hydrochloride Salt with Favourable logD for Aqueous Formulation vs. Neutral Ester Prodrug

The target compound is supplied as a hydrochloride salt, with a computed logD (pH 7.4) of −1.57, indicating it is predominantly ionised and water-soluble under physiological conditions . In contrast, the ethyl ester analog (CAS 21755-34-0) is a neutral liquid with logP 1.44 and no ionisable group, rendering it substantially more lipophilic and less water-soluble . The hydrochloride salt form of the target facilitates direct use in aqueous assay buffers, simplifies formulation for in vivo studies, and avoids the need for a hydrolysis step to liberate the free acid, unlike the ester prodrug.

Solubility Salt form Formulation

Procurement Viability: Multi-Vendor Availability at Research-Grade Purity vs. Custom Synthesis for Niche Analogs

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride is stocked by at least five independent vendors (AKSci, Leyan, ChemDiv, CymitQuimica, abcr) with purities ≥95% . In pricing terms, the 4-substituted butanoic acid regioisomer (CAS 1556221-46-5) is listed by Enamine at $1,080 for 50 mg and $1,183 for 250 mg, suggesting a significant cost premium for less common regioisomers [1]. The multi-vendor availability of the target compound provides competitive pricing, batch traceability, and reduced lead time compared to single-source or custom-synthesis analogs, reducing procurement risk for repeat studies.

Commercial availability Purity Procurement

Stereochemistry as a Latent Differentiation Handle: Racemic Mixture Enabling Chiral Resolution vs. Achiral Analogs

The target compound is supplied as a racemic mixture, possessing a chiral centre at the alpha carbon of the butanoic acid side chain. By contrast, the acetic acid, propanoic acid, and 4-substituted butanoic acid analogs are achiral. This stereochemical feature offers the unique opportunity to resolve enantiomers and evaluate stereospecific biological activity . In medicinal chemistry campaigns where target engagement is stereosensitive, a racemic starting material enables the exploration of eutomer/distomer pharmacology without de novo synthesis of chiral building blocks.

Chirality Stereochemistry Lead optimisation

High-Impact Research and Industrial Applications of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Requiring a Carboxylic Acid Warhead

The imidazo[1,2-a]pyridine scaffold is a recognised kinase inhibitor pharmacophore, as evidenced by patents on FGFR and NMT inhibitors [1]. The target compound's free carboxylic acid can serve as a hydrogen-bonding anchor to the kinase hinge region or catalytic lysine. Its intermediate logP of 1.63 and low TPSA of 38.31 Ų predict adequate cell permeability for cellular target engagement assays, while the hydrochloride salt ensures solubility in biochemical assay buffers. Researchers can directly screen the racemic mixture and, upon hit identification, resolve enantiomers to assess stereospecific potency.

Synthesis of CNS-Penetrant GPCR Ligands via Amide or Ester Derivatisation

The carboxylic acid handle enables straightforward conversion to amides, esters, or hydrazides for library synthesis targeting GPCRs. The low TPSA (38.31 Ų) and favourable logP (1.63) suggest potential for crossing the blood-brain barrier, making this compound a suitable starting point for CNS drug discovery programmes. The lower PSA compared to the acetic acid analog (54.6 Ų) and the 4-substituted regioisomer (54.6 Ų) positions the target as the preferred scaffold when CNS exposure is a project requirement .

Development of Anti-Infective Agents Targeting Ergosterol Biosynthesis or Bacterial Enzymes

Imidazo[1,2-a]pyridine derivatives have demonstrated antifungal activity via ergosterol biosynthesis inhibition and antibacterial activity against Gram-negative organisms [2]. The target compound's butanoic acid side chain provides an additional hydrogen-bond donor/acceptor pair compared to ester analogs, potentially enhancing interactions with polar enzyme active sites. The multi-vendor availability at >95% purity supports reliable structure-activity relationship (SAR) studies without supply interruptions .

Synthesis of Targeted Protein Degradation (PROTAC) Linker-Precursors

The carboxylic acid functionality is a versatile attachment point for PEG or alkyl linkers used in PROTAC design. The racemic nature of the target allows synthesis of diastereomeric PROTACs that may exhibit differential ternary complex formation and degradation efficiency. The commercial availability from multiple vendors reduces lead time for exploratory PROTAC synthesis compared to custom-synthesis analogs.

Quote Request

Request a Quote for 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.